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Compound of Interest

Compound Name: (1-Benzylpiperidin-2-yl)methanol

Cat. No.: B1271878 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

(1-Benzylpiperidin-2-yl)methanol has emerged as a crucial building block in medicinal

chemistry, primarily for the synthesis of potent and selective ligands targeting key proteins in

the central nervous system. Its structural motif is central to the development of agents for

neuroimaging and potential therapeutics for neurodegenerative disorders. This document

provides an overview of its applications, quantitative data on derivative bioactivities, and

detailed experimental protocols.

Biological Targets and Applications
Derivatives of (1-benzylpiperidin-2-yl)methanol are most notably recognized for their

interaction with the Vesicular Acetylcholine Transporter (VAChT) and sigma receptors (σ1 and

σ2).

Vesicular Acetylcholine Transporter (VAChT): This transporter is responsible for loading

acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. A decline

in VAChT density is a hallmark of neurodegenerative diseases such as Alzheimer's disease.

Radiolabeled analogs of vesamicol, a key derivative of (1-benzylpiperidin-2-yl)methanol,
are invaluable tools for in vivo imaging of cholinergic neuron density using Positron Emission

Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1]
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Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular

functions and are often overexpressed in tumor cells. Consequently, ligands targeting sigma

receptors are being investigated for their potential in oncology, both for imaging and

therapeutic purposes. Many vesamicol analogs exhibit affinity for sigma receptors, which can

be a desirable trait for certain applications or a source of off-target effects that need to be

minimized through structural modifications.[1]

The primary application of molecules derived from (1-benzylpiperidin-2-yl)methanol is in the

development of radiopharmaceuticals for the early diagnosis and monitoring of Alzheimer's

disease and for cancer imaging.

Quantitative Bioactivity Data
The binding affinities of various vesamicol analogs, which are derivatives of the core (1-
benzylpiperidin-2-yl)methanol structure, for VAChT and sigma receptors have been

extensively studied. The following table summarizes key quantitative data for selected

compounds.
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Compound Target
Binding Affinity (Ki,
nM)

Notes

(-)-Vesamicol VAChT 4.4 (rat brain)

Parent compound,

also binds to sigma

receptors.

σ1 Receptor 73.8 (rat brain)

σ2 Receptor 346 (rat liver)

(-)-o-Methylvesamicol

((-)-OMV)
VAChT 6.7 (rat brain)

Methylated analog

with altered selectivity.

σ1 Receptor 33.7 (rat brain)

σ2 Receptor 266 (rat liver)

(-)-FEOBV VAChT
19.6 (PC12A123.7

cells)

Fluoroethyl derivative

for PET imaging.

σ1 Receptor 209 (rat brain)

(-)-OIDV VAChT 22.1 (rat brain)
Iodinated analog for

SPECT imaging.

σ1 Receptor 168 (rat brain)

σ2 Receptor 59.9 (rat liver)

(-)-2-

methylspirobenzovesa

micol

VAChT 16 ± 4

High affinity and good

selectivity over sigma

receptors.[2]

σ1 Receptor
464 (29-fold weaker

than VAChT)
[2]

σ2 Receptor > 1000 [2]

Signaling Pathway and Mechanism of Action
Vesamicol and its analogs act as non-competitive, reversible inhibitors of VAChT. They bind to

a site on the transporter that is distinct from the acetylcholine binding site, thereby allosterically
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inhibiting the uptake of acetylcholine into synaptic vesicles. This leads to a depletion of

acetylcholine in the vesicles and a subsequent reduction in its release into the synapse upon

nerve stimulation.
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Mechanism of action for vesamicol analogs.

Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of

bioactive molecules derived from (1-benzylpiperidin-2-yl)methanol.

Synthesis of (1-Benzylpiperidin-2-yl)methanol
This protocol describes the synthesis of the core building block, (1-benzylpiperidin-2-
yl)methanol.

Materials:

2-Piperidine methanol (1 equivalent)

Benzyl chloride (1.02 equivalents)

Triethylamine (1.05 equivalents)

Toluene
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Standard laboratory glassware and purification apparatus

Procedure:

Combine 2-piperidine methanol, benzyl chloride, and triethylamine in toluene.

Reflux the mixture with stirring for 4 hours.

Cool the reaction mixture to room temperature and filter to remove the triethylamine

hydrochloride salt.

Concentrate the filtrate under reduced pressure.

Purify the resulting residue by vacuum distillation to yield (1-benzylpiperidin-2-yl)methanol.

General Procedure for the Synthesis of Bioactive
Derivatives
This protocol outlines a general method for the derivatization of (1-benzylpiperidin-2-
yl)methanol to create bioactive molecules, such as vesamicol analogs.
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General experimental workflow.

In Vitro VAChT Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test

compound for VAChT.

Materials:
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Rat brain tissue homogenate (or cells expressing VAChT)

[³H]-(-)-Vesamicol (radioligand)

Test compound (unlabeled)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the

homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed

concentration of [³H]-(-)-Vesamicol, and varying concentrations of the test compound.

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60

minutes) to allow binding to reach equilibrium.

Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate

bound from free radioligand. Wash the filters with ice-cold buffer.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of [³H]-(-)-Vesamicol (IC50). Calculate the Ki value using the Cheng-Prusoff

equation.

Conclusion
(1-Benzylpiperidin-2-yl)methanol is a valuable and versatile starting material for the

synthesis of a wide range of bioactive molecules, particularly those targeting the vesicular

acetylcholine transporter and sigma receptors. The development of derivatives with high affinity

and selectivity continues to be an active area of research with significant potential for

advancing neuroimaging and the treatment of neurological disorders and cancer. The protocols
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and data presented here provide a foundation for researchers to explore the rich medicinal

chemistry of this important scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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